2-(Pyridin-3-yl)-4,5-dihydrooxazole

Pharmaceutical Analysis Quality Control Regulatory Compliance

2-(Pyridin-3-yl)-4,5-dihydrooxazole is the EP-defined Impurity D for Nicorandil, with a specific RRT of ~0.5 and a 1.0% acceptance limit. Essential for ANDA submissions, stability studies, and QC batch release testing. Substitutes lack pharmacopoeial validity. Procure with a full COA for regulatory compliance.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 40055-37-6
Cat. No. B142866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-4,5-dihydrooxazole
CAS40055-37-6
Synonyms3-(4,5-Dihydrooxazol-2-yl)pyridine;  3-(2-Oxazolin-2-yl)pyridine; 
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CN=CC=C2
InChIInChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2
InChIKeyFVASBRDDSBRETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)-4,5-dihydrooxazole (CAS 40055-37-6): An EP-Listed Nicorandil Impurity Reference Standard for Analytical R&D


2-(Pyridin-3-yl)-4,5-dihydrooxazole (CAS: 40055-37-6), also known as Nicorandil EP Impurity D or 2-(3-Pyridyl)-2-oxazoline, is a heterocyclic building block characterized by a pyridine ring fused to a 4,5-dihydrooxazole moiety . It is a small-molecule organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This compound is prominently listed as a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for the drug Nicorandil [1]. Its primary application is as a certified reference standard for analytical method development, validation (AMV), and quality control (QC) in the pharmaceutical industry, ensuring the purity and safety of Nicorandil active pharmaceutical ingredients (APIs) and finished dosage forms [2].

Why Generic 2-Oxazoline Analogs Cannot Replace 2-(Pyridin-3-yl)-4,5-dihydrooxazole in Regulated Nicorandil Analysis


Substituting 2-(Pyridin-3-yl)-4,5-dihydrooxazole with a generic 2-oxazoline analog for Nicorandil quality control is not scientifically or regulatory valid. This compound is a specific, named impurity (Impurity D) in pharmacopoeial monographs, which define strict acceptance criteria and relative retention times (RRT) for its identification and quantification via HPLC [1]. Any other compound, even those with structural similarities, will not meet the established RRT of approximately 0.5 or the specified limit of not more than 1.0% relative to the Nicorandil peak, rendering it unsuitable for validated analytical procedures and ANDA submissions [2]. The use of a non-identical standard compromises method specificity, accuracy, and regulatory compliance, thereby failing to ensure the safety and efficacy of the final drug product. Therefore, procurement of the precise, EP-defined compound, accompanied by comprehensive characterization data, is non-negotiable for any analytical laboratory engaged in Nicorandil quality assurance [3].

Quantitative Differentiation: How 2-(Pyridin-3-yl)-4,5-dihydrooxazole Measures Against Analogs in Analytical Performance


Defined Regulatory Acceptance Limit Differentiates 2-(Pyridin-3-yl)-4,5-dihydrooxazole from Other Nicorandil Impurities

2-(Pyridin-3-yl)-4,5-dihydrooxazole, designated as Nicorandil Impurity D, has a specific acceptance criterion in the British Pharmacopoeia (BP) monograph for Nicorandil Tablets. This limit is quantitatively defined and differs from other impurities, directly impacting method validation and batch release decisions [1]. The criterion for Impurity D is that the area of its corresponding peak must not be greater than the area of the principal peak in the chromatogram obtained with a reference solution (which corresponds to 1.0%). In contrast, Impurity 4 has a stricter limit of not more than 0.5%, and other unspecified secondary peaks are limited to 0.2% [2]. This specific 1.0% threshold for Impurity D provides a clear, quantifiable target for analytical method development and quality control, distinguishing it from other related substances in the Nicorandil impurity profile.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Unique Relative Retention Time (RRT) of 2-(Pyridin-3-yl)-4,5-dihydrooxazole is a Definitive Identifier in BP Method

Under the prescribed HPLC conditions in the British Pharmacopoeia monograph for Nicorandil Tablets, 2-(Pyridin-3-yl)-4,5-dihydrooxazole (Impurity D) exhibits a specific Relative Retention Time (RRT) of approximately 0.5, relative to the Nicorandil peak (RRT = 1.0) which elutes at about 14 minutes [1]. This value is distinct from all other named and unnamed impurities in the same method, which have RRTs of 0.27 (Impurity 1), 0.31 (Impurity B), 0.36 (Impurity 2), 0.7 (Impurity 3), 1.1 (Impurity 4), 1.3 (Impurity 5), and 1.6 (Impurity 6) [2]. This unique chromatographic fingerprint allows for the unambiguous identification and quantification of the target compound within a complex drug product matrix, a level of specificity that cannot be achieved with a non-identical analog.

Chromatography Method Validation Stability Testing

Commercially Available Purity Grades and Analytical Packages for 2-(Pyridin-3-yl)-4,5-dihydrooxazole Provide Verifiable Quality Assurance

Unlike generic research-grade 2-oxazoline compounds, 2-(Pyridin-3-yl)-4,5-dihydrooxazole is offered by multiple suppliers at high, certified purity levels specifically tailored for analytical reference standard use. For instance, Aladdin Scientific offers the compound at 97% purity (Cat. No. P193222) , while BOC Sciences lists it at >95% purity as a Nicorandil impurity standard . Crucially, vendors like SynZeal and CleanChemLab supply the compound with a comprehensive characterization data package, including Certificate of Analysis (COA), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectra, which are compliant with regulatory guidelines [1]. This provision of verifiable, batch-specific analytical data is a key differentiator from lower-grade or uncharacterized alternatives, providing the necessary documentation for method validation and ANDA submissions.

Procurement Analytical Chemistry Reference Standards

Application as a Certified Reference Standard for ANDA Submissions is a Key Functional Differentiator

2-(Pyridin-3-yl)-4,5-dihydrooxazole is explicitly indicated for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This contrasts with many research-use-only (RUO) chemicals, which lack the necessary traceability and documentation for regulatory submissions. Suppliers confirm that the product can be used as a reference standard and can provide further traceability against pharmacopeial standards (USP or EP) [2]. This functional role is a critical differentiator, as it directly addresses the specific needs of pharmaceutical scientists preparing ANDA submissions for generic Nicorandil products, where demonstration of impurity control is a mandatory requirement.

Regulatory Affairs Generic Drug Development Method Validation

Primary Procurement-Driven Application Scenarios for 2-(Pyridin-3-yl)-4,5-dihydrooxazole Based on Differentiated Evidence


Analytical Method Development and Validation for Nicorandil ANDA Submissions

This scenario is directly supported by the compound's defined regulatory acceptance limit of 1.0% [1] and its specific relative retention time of 0.5 [2]. Analytical chemists will procure this compound as a primary reference standard to develop and validate a stability-indicating HPLC method for Nicorandil tablets, as required for ANDA submissions. The precise RRT allows for unambiguous identification of Impurity D in forced degradation and stability study samples, while the 1.0% limit provides a clear benchmark for method sensitivity and accuracy.

Quality Control Release Testing of Nicorandil Drug Substance and Product

In a QC laboratory, 2-(Pyridin-3-yl)-4,5-dihydrooxazole is essential for routine batch release testing of Nicorandil APIs and finished dosage forms. As per the BP monograph, the area of any peak corresponding to this impurity must not exceed 1.0% [1]. QC analysts rely on a certified reference standard of this compound to prepare system suitability solutions and to quantify its presence in commercial batches, ensuring each batch meets pharmacopoeial purity specifications before release to the market.

Stability Studies to Assess Degradation Pathways and Shelf-Life of Nicorandil Products

This compound is a known degradation product of Nicorandil, and its content is known to increase significantly under conditions of high temperature and humidity [1]. Formulation scientists and stability study managers will procure this compound to monitor its formation during long-term and accelerated stability studies. By quantifying the increase in Impurity D over time using the validated HPLC method, they can accurately determine the drug product's shelf-life and make informed decisions about packaging and storage conditions to mitigate degradation [2].

Sourcing a Traceable Reference Standard for Global Regulatory Compliance

Procurement specialists in the pharmaceutical industry will source 2-(Pyridin-3-yl)-4,5-dihydrooxazole from reputable suppliers who provide a comprehensive Certificate of Analysis (COA) and characterization data [1]. This ensures traceability to EP/BP standards and meets the stringent documentation requirements for ANDA submissions and Good Manufacturing Practice (GMP) audits [2]. The ability to obtain a product with defined purity (e.g., 97% [3]) and full analytical data packages directly supports the company's regulatory compliance strategy and mitigates the risk of ANDA review deficiencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.